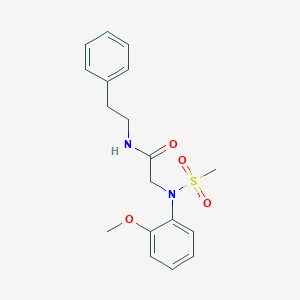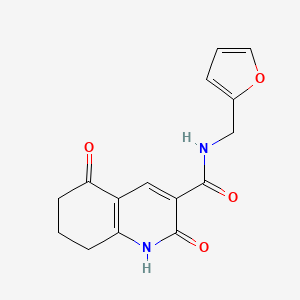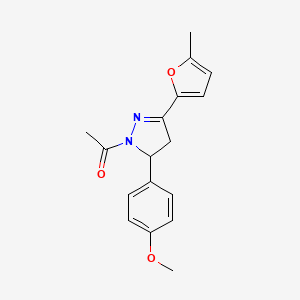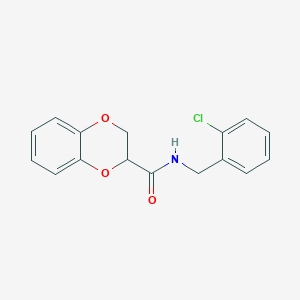![molecular formula C18H19NO3 B5149430 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, also known as MDAI, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its ability to produce feelings of euphoria and empathy. However, its usage as a recreational drug is not the focus of Instead, the aim is to explore the scientific research application of MDAI, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine acts as a selective serotonin releasing agent (SSRA), which means it increases the release of serotonin in the brain. This leads to an increase in mood, empathy, and feelings of well-being. This compound also has a weak affinity for the serotonin transporter, which further enhances its ability to increase serotonin levels.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate and blood pressure in animal models. It also causes hyperthermia and hyperactivity. These effects are similar to those observed with other psychoactive substances, such as amphetamines and MDMA. However, this compound has a lower potential for toxicity and adverse effects compared to these substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has a low potential for toxicity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the serotonin system. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. In addition, its effects on other neurotransmitter systems are not well understood.
Direcciones Futuras
There are several future directions for the scientific research application of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine. One potential avenue is the development of this compound-based antidepressants and anxiolytics. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be used as a tool for studying the serotonin system and its role in mood disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Métodos De Síntesis
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,3-dihydroindene in the presence of a reducing agent. The resulting product is then reacted with methylamine to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with moderate expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. In addition, this compound has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could have implications for the treatment of mood disorders.
Propiedades
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-16-7-12(8-17-18(16)22-11-21-17)10-19-15-6-5-13-3-2-4-14(13)9-15/h5-9,19H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJITEISYQLICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)


![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride](/img/structure/B5149400.png)
![isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
![2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5149415.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
